Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate
Overview
Description
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a compound that appears to be related to various heterocyclic compounds synthesized for their potential biological activities. Although the provided papers do not directly discuss methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of related structures.
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or relay catalysis, as seen in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system . Similarly, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from 4-chloropyridine-2-carboxylic acid methyl ester, which shares a similar pyridine structure, involves chlorination and esterification . These methods suggest that the synthesis of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate could also involve catalytic systems or specific reagents to introduce chlorine and ester groups into the molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate often includes heterocyclic rings, such as pyridine and thiophene, which are known for their electron-rich nature and potential to participate in various chemical reactions . The presence of substituents like chlorine can significantly affect the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
Compounds with pyridine and thiophene rings can undergo various chemical reactions. For instance, UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation, a reaction that could be relevant for methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate under similar conditions . Additionally, the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines from 4-chlorothieno[3,2-d]pyrimidine suggests that chlorinated thiophene compounds can be used as precursors in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound may be influenced by the presence of the ester group and the chlorine atom. The electronic properties, such as the dipole moment and the potential for hydrogen bonding, can also be deduced from the molecular structure, which includes heteroatoms like nitrogen and sulfur .
Scientific Research Applications
-
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents .
- Method : The synthesis involved the reaction of methyl 2-chloro nicotinoate and methyl thioglycolate in anhydrous DMF, heated to 100 °C under an atmosphere of nitrogen for 21 hours .
- Results : The desired product was obtained as brown crystals with a yield of 60.0% .
-
Pharmacological and Biological Utility
- Field : Pharmacology
- Application : Thieno[2,3-b]pyridine derivatives have been found to have pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
- Method : Various synthesis methods have been used, often involving substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results : The specific results or outcomes obtained would depend on the particular derivative and its application .
-
Treatment of Hyperglycemia and Related Disorders
- Field : Pharmacology
- Application : Compounds similar to “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate” may be effective in reducing blood glucose levels .
- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
- Results : These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
-
Treatment of Asthma and Chronic Obstructive Pulmonary Disease
- Field : Medicinal Chemistry
- Application : Pyridothienopyrimidines hybrids, which are structurally similar to “Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate”, act as promising inhibitors of phosphodiesterase IV .
- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
- Results : These compounds could potentially be used for the treatment of asthma and chronic obstructive pulmonary disease .
-
Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)
- Field : Biochemistry
- Application : A 4-chlorothieno[2,3-c]pyridine-6-carboxamide analog was identified as a potential starting point for the development of GRK2 inhibitors .
- Method : The compound showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay .
- Results : The compound inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .
- Precursor for Synthesizing Target Pharmaceuticals and Agrochemicals
- Field : Organic Chemistry
- Application : Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Method : The specific methods of application or experimental procedures would depend on the specific compound and its intended use .
- Results : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
Safety And Hazards
properties
IUPAC Name |
methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEMSSHLFNIVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594329 | |
Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
CAS RN |
251996-85-7 | |
Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.